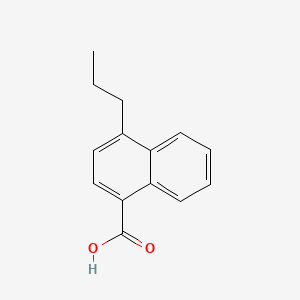

4-Propyl-1-naphthoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-propylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-5-10-8-9-13(14(15)16)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRVNKIHIKWKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741249 | |

| Record name | 4-Propylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107777-22-0 | |

| Record name | 4-Propylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propyl-1-naphthoic Acid from 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-Propyl-1-naphthoic acid, a substituted naphthalene derivative of interest in medicinal chemistry and materials science, starting from the readily available 1-bromonaphthalene. The synthesis involves a three-step sequence: Friedel-Crafts acylation, Wolff-Kishner reduction, and Grignard reaction followed by carboxylation. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 1-bromonaphthalene is strategically designed in three main stages. The initial step involves the introduction of a propionyl group at the 4-position of the naphthalene ring via a Friedel-Crafts acylation. This is followed by the reduction of the keto group to a propyl group. The final stage is the conversion of the bromo-substituent into a carboxylic acid moiety through the formation of a Grignard reagent and subsequent carboxylation.

Experimental Protocols and Data

Step 1: Friedel-Crafts Acylation of 1-Bromonaphthalene

The first step is the regioselective acylation of 1-bromonaphthalene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is anticipated to yield 4-bromo-1-propionylnaphthalene as the major product due to steric hindrance at the peri-position (C8) and the directing effects of the bromo group.

Experimental Protocol:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

-

After the addition is complete, add a solution of 1-bromonaphthalene (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is then quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 4-bromo-1-propionylnaphthalene.

| Parameter | Value | Reference |

| Reactants | 1-Bromonaphthalene, Propionyl Chloride, Aluminum Chloride | [1] |

| Solvent | Dichloromethane or 1,2-Dichloroethane | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | 70-85% (estimated) | [2] |

Step 2: Wolff-Kishner Reduction of 4-Bromo-1-propionylnaphthalene

The carbonyl group of 4-bromo-1-propionylnaphthalene is reduced to a methylene group using the Wolff-Kishner reduction. The Huang-Minlon modification is a high-yielding and practical choice for this transformation.[3][4]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, place 4-bromo-1-propionylnaphthalene (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours to facilitate the formation of the hydrazone.

-

After hydrazone formation, increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine.

-

Maintain the reaction at this temperature for 3-4 hours, during which nitrogen gas will evolve.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene or diethyl ether).

-

Wash the combined organic extracts with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude 4-bromo-1-propylnaphthalene can be purified by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Reactants | 4-Bromo-1-propionylnaphthalene, Hydrazine Hydrate, Potassium Hydroxide | [3][4] |

| Solvent | Diethylene Glycol | |

| Temperature | 100-130 °C then 190-200 °C | |

| Reaction Time | 4-6 hours | [4] |

| Typical Yield | >80% | [3] |

Step 3: Grignard Reaction and Carboxylation to this compound

The final step involves the conversion of the aryl bromide to a carboxylic acid. This is achieved by forming a Grignard reagent with magnesium metal, followed by quenching with carbon dioxide.

Experimental Protocol:

-

All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 4-bromo-1-propylnaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice-salt bath and then pour it slowly over crushed dry ice (solid carbon dioxide) with vigorous stirring.

-

Allow the mixture to warm to room temperature, and then quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then extract the carboxylic acid product into an aqueous sodium hydroxide solution.

-

Acidify the basic aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

| Parameter | Value | Reference |

| Reactants | 4-Bromo-1-propylnaphthalene, Magnesium, Carbon Dioxide (Dry Ice) | [5][6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Temperature | Reflux, then 0 °C to Room Temperature | [7] |

| Reaction Time | 2-4 hours | [5] |

| Typical Yield | 60-80% | [7] |

Visualizations

Synthetic Pathway

The following diagram illustrates the multi-step synthesis of this compound from 1-bromonaphthalene.

Experimental Workflow

This diagram outlines the general workflow for a single synthetic step, from reaction setup to product purification.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Alkyl-1-Naphthoic Acids Utilizing a Grignard Reaction-Based Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct 4-alkylation of 1-naphthoic acid via a Grignard reaction is fundamentally unfeasible due to the inherent basicity of the Grignard reagent, which leads to a rapid acid-base reaction with the carboxylic acid proton. This guide elucidates the chemical principles precluding this direct approach and provides a comprehensive overview of a viable, multi-step synthetic strategy. This robust alternative route facilitates the synthesis of 4-alkyl-1-naphthoic acids, valuable building blocks in medicinal chemistry and materials science. The core of this strategy involves the preparation of a 4-alkyl-1-halonaphthalene intermediate, followed by the formation of a Grignard reagent and subsequent carboxylation. This whitepaper presents detailed experimental protocols, quantitative data for key transformations, and visual diagrams of the reaction pathways and workflows to assist researchers in the practical application of these methods.

The Chemical Challenge: Why Direct 4-Alkylation is Not Feasible

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases. Carboxylic acids, by definition, possess an acidic proton on the hydroxyl group. When a Grignard reagent is introduced to 1-naphthoic acid, an immediate and irreversible acid-base reaction occurs, far outcompeting any potential nucleophilic attack on the naphthalene ring. The Grignard reagent deprotonates the carboxylic acid to form a magnesium carboxylate salt and an alkane.[1][2] This process consumes the Grignard reagent, rendering it unavailable for the desired C-C bond formation on the aromatic ring. The resulting carboxylate is also negatively charged and electronically deactivated, further inhibiting any subsequent nucleophilic attack.

A Viable Multi-Step Synthetic Approach

To successfully synthesize 4-alkyl-1-naphthoic acids, a multi-step approach is necessary, circumventing the aforementioned acid-base incompatibility. The most logical and widely applicable strategy involves the following key stages:

-

Formation of a 4-Alkyl-1-Halonaphthalene Intermediate: This crucial step establishes the desired substitution pattern on the naphthalene core.

-

Grignard Reagent Formation: The 4-alkyl-1-halonaphthalene is converted into its corresponding Grignard reagent, 4-alkyl-1-naphthylmagnesium halide.

-

Carboxylation and Work-up: The Grignard reagent is then reacted with carbon dioxide, followed by an acidic work-up to yield the target 4-alkyl-1-naphthoic acid.

This overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 4-alkyl-1-naphthoic acids.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of 4-alkyl-1-naphthoic acids, with 4-methyl-1-naphthoic acid as a representative example.

Synthesis of the 4-Alkyl-1-Halonaphthalene Intermediate

Two primary routes are presented for the synthesis of the key intermediate, 4-bromo-1-methylnaphthalene.

Route A: Bromination of 1-Methylnaphthalene

This route is more direct but may present challenges in controlling regioselectivity.

-

Experimental Protocol:

-

In a four-necked flask, dissolve 1-methylnaphthalene in carbon tetrachloride.

-

Warm the mixture to 70-78°C.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

-

Maintain the reaction at reflux overnight.

-

After cooling, the succinimide byproduct is filtered off.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[3]

-

Route B: Reduction of 4-Bromo-1-naphthaldehyde

This route offers superior regiochemical control by starting with a pre-functionalized naphthalene.

-

Experimental Protocol (Wolff-Kishner Reduction):

-

To a solution of 4-bromo-1-naphthaldehyde in a high-boiling solvent such as diethylene glycol monomethyl ether, add hydrazine monohydrate (a large excess) and potassium hydroxide.[4]

-

Heat the mixture to 110°C for 1 hour to facilitate the formation of the hydrazone.

-

Increase the temperature to approximately 195°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This step is typically continued for 4 hours.[4]

-

After cooling to room temperature, the reaction is quenched by the addition of aqueous HCl.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated to yield 4-bromo-1-methylnaphthalene.[4]

-

A comparison of these two key carbonyl reduction methods is provided below.

| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |

| Reagents | Hydrazine (N₂H₄), strong base (e.g., KOH) | Zinc amalgam (Zn(Hg)), strong acid (e.g., conc. HCl) |

| Conditions | High temperatures (180-200°C), basic | Reflux, acidic |

| Solvent | High-boiling polar protic (e.g., ethylene glycol) | Toluene or other inert solvent |

| Substrate Scope | Good for base-stable compounds | Good for acid-stable compounds; particularly effective for aryl-alkyl ketones |

| Key Advantage | Suitable for acid-sensitive substrates | Can be performed in the presence of some reducible groups that are sensitive to base |

Grignard Reagent Formation and Carboxylation

This two-step, one-pot procedure is applicable to various 4-alkyl-1-halonaphthalenes.

-

Experimental Protocol:

-

Apparatus: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to exclude moisture. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. A solution of the 4-alkyl-1-bromonaphthalene in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel. Add a small portion of the halide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Introduce a stream of dry carbon dioxide gas onto the surface of the vigorously stirred solution. Alternatively, the Grignard solution can be poured over crushed dry ice. Maintain a low temperature during this exothermic reaction.

-

Work-up and Isolation: After the addition of carbon dioxide is complete, quench the reaction by the slow addition of dilute hydrochloric acid or aqueous ammonium chloride. This will protonate the magnesium carboxylate salt and dissolve any remaining magnesium. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and extract the desired carboxylic acid with an aqueous sodium hydroxide solution. The aqueous basic extracts are then acidified with a strong acid (e.g., HCl) to precipitate the crude 4-alkyl-1-naphthoic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as toluene or ethanol.

-

The mechanism for the carboxylation of the Grignard reagent is illustrated below.

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. One-pot synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone and cyclohexenone moieties via metal-free sequential addition/oxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to 4-Propyl-1-naphthoic acid (CAS: 107777-22-0)

Disclaimer: Publicly available scientific literature and technical documentation for 4-Propyl-1-naphthoic acid (CAS: 107777-22-0) are exceptionally limited. While this guide endeavors to provide a comprehensive overview based on available data, significant information gaps exist regarding its experimental protocols, biological activities, and specific quantitative properties. Much of the information presented is extrapolated from data on structurally related compounds, such as 1-naphthoic acid and its derivatives.

Chemical and Physical Properties

This compound is a derivative of 1-naphthoic acid, featuring a propyl group at the 4-position of the naphthalene ring. This substitution is expected to influence its lipophilicity and potential biological interactions compared to the parent compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107777-22-0 | [1] |

| Molecular Formula | C₁₄H₁₄O₂ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| IUPAC Name | 4-propylnaphthalene-1-carboxylic acid | [2] |

| Appearance | White powder (predicted) | Supplier Data |

| Purity | ≥95% - 98% | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general methods for the synthesis of substituted naphthoic acids can be adapted. A plausible synthetic route could involve the carboxylation of a Grignard reagent derived from 1-bromo-4-propylnaphthalene.

Hypothetical Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on the synthesis of 1-naphthoic acid and has not been specifically validated for this compound.[3][4]

Materials:

-

1-Bromo-4-propylnaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of 1-bromo-4-propylnaphthalene in anhydrous ether or THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred and refluxed until the magnesium is consumed.

-

Carboxylation: Cool the Grignard reagent in an ice bath. Slowly add crushed dry ice to the reaction mixture with vigorous stirring. The dry ice should be in excess to ensure complete carboxylation.

-

Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl or H₂SO₄.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Diagram 1: Hypothetical Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

Naphthalene-based compounds, in general, have been investigated for a wide range of biological activities. For instance, some naphthoquinone derivatives have shown potential as anticancer and antimicrobial agents.[5] Additionally, certain 1-naphthol derivatives have been evaluated as antioxidants and enzyme inhibitors.[6] The presence of the carboxylic acid group and the propyl substituent on the naphthalene scaffold of this compound suggests it could be a candidate for biological screening in various assays. However, without experimental data, any potential biological role remains speculative.

Diagram 2: General Logic for Investigating Biological Activity

Caption: A logical workflow for the biological evaluation of a novel compound.

Applications in Research and Development

Given the lack of specific data, the primary application of this compound is likely as a chemical intermediate or building block in organic synthesis. Researchers may use it to synthesize more complex molecules for various research purposes, including the development of novel materials or as part of a library of compounds for biological screening.[7][8] Its structural similarity to other biologically active naphthoic acid derivatives could make it a target for synthesis in drug discovery programs.

Safety and Handling

A comprehensive safety and toxicity profile for this compound is not available. As with any chemical compound with limited toxicological data, it should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Based on data for related compounds, it may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A Material Safety Data Sheet (MSDS) should be consulted from the supplier for any available specific handling and safety information.

References

- 1. This compound CAS#: 107777-22-0 [amp.chemicalbook.com]

- 2. This compound | 107777-22-0 [sigmaaldrich.com]

- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Acetyl-1-naphthoic acid | 131986-05-5 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to 4-Propyl-1-naphthoic Acid: Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 4-Propyl-1-naphthoic acid. It also outlines general experimental methodologies for the synthesis and analysis of related naphthoic acid derivatives, offering a foundational understanding for researchers in the absence of specific protocols for the titled compound.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol [1] |

| CAS Number | 107777-22-0 |

Experimental Protocols

General Synthesis of Naphthoic Acid Derivatives

A common method for the synthesis of naphthoic acids is through the Grignard reaction. This typically involves the reaction of an appropriate bromonaphthalene with magnesium to form a Grignard reagent, which is then carbonated with dry carbon dioxide. The resulting carboxylate is subsequently acidified to yield the naphthoic acid.

Another synthetic approach involves the hydrolysis of the corresponding nitrile. For instance, a bromo-naphthoic acid can be reacted with copper(I) cyanide to form a cyano-naphthoic acid, which is then saponified in an alkaline medium to produce the dicarboxylic acid.

General Analytical Methodologies

For the quantitative analysis of naphthoic acid derivatives, several analytical techniques are commonly employed. These include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of organic acids in various matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of naphthoic acids, often requiring derivatization to increase volatility.

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used method for the analysis of aromatic compounds, offering good performance for quantification.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature regarding specific signaling pathways modulated by this compound or its broader biological activity. Research into the pharmacological effects of this compound appears to be an area open for investigation.

Visualizing Chemical Information and Workflows

To aid in the understanding of the relationships between chemical information and a general experimental workflow, the following diagrams have been generated.

References

In-depth Technical Guide on the Solubility of 4-Propyl-1-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 4-Propyl-1-naphthoic acid in organic solvents. A comprehensive review of available scientific literature reveals a significant gap in quantitative solubility data for this specific compound. Despite its relevance as a potential intermediate in pharmaceutical and chemical synthesis, to date, no peer-reviewed studies presenting specific solubility values in various organic solvents have been published.

This guide, therefore, serves two primary purposes: firstly, to transparently report the absence of published quantitative solubility data for this compound. Secondly, and more critically, to provide researchers with a detailed experimental protocol and a clear workflow for determining the solubility of this and similar aromatic carboxylic acids. The methodologies outlined are based on established and widely accepted practices for solubility determination, particularly the gravimetric method, which has been detailed in studies of analogous compounds such as 1-naphthoic acid.[1] This document is intended to be a practical resource for scientists initiating research on this compound, enabling them to generate the necessary solubility data for their work in areas such as formulation development, reaction chemistry, and purification processes.

Quantitative Solubility Data

As of the latest literature review, there is no specific quantitative solubility data available for this compound in any organic solvents. Researchers are advised to perform experimental determinations to ascertain these values for their specific applications. For reference, qualitative information on the parent compound, 1-naphthoic acid, suggests it is generally soluble in hot alcohols and ethers, with slight solubility in hot water.[1]

Experimental Protocol for Solubility Determination: The Gravimetric Method

The following is a detailed protocol for the gravimetric method, a reliable and commonly used technique for determining the solubility of a solid compound in a liquid solvent.[1] This protocol is adapted from methodologies reported for similar aromatic carboxylic acids and is directly applicable for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of interest

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

-

Calibrated thermometer or temperature probe

-

Syringe with a filter (pore size appropriate to retain the solid)

-

Pre-weighed weighing bottles

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in the isothermal jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the constant temperature water bath set to the desired experimental temperature.

-

Begin continuous agitation of the mixture using the magnetic stirrer.

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period (typically several hours) to ensure the solution reaches saturation.

-

To confirm equilibrium, small samples of the supernatant can be withdrawn at different time intervals (e.g., every 2 hours) and their concentration measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vessel.

-

Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization of the solute.

-

The syringe should be fitted with a filter to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed weighing bottle and record the total mass of the bottle and the solution.

-

Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

-

After the solvent has evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.

-

Weigh the bottle containing the dried solute.

-

Repeat the drying, cooling, and weighing steps until a constant mass is achieved, confirming the complete removal of the solvent.

-

3.3. Data Calculation

The mole fraction solubility (x) can be calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The mass of the solute (m₁) is determined from the final constant weight of the weighing bottle minus its initial tare weight. The mass of the solvent (m₂) is the total mass of the solution withdrawn minus the mass of the solute (m₁).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this technical guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the gravimetric method offers a robust and reliable approach for these measurements. The provided workflow diagram visually summarizes the key steps involved. By following these established procedures, scientists and drug development professionals can generate the high-quality solubility data required to advance their research and development efforts involving this compound.

References

Spectroscopic and Spectrometric Analysis of 4-Propyl-1-naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) characteristics of 4-Propyl-1-naphthoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of its parent compound, 1-naphthoic acid, and established principles of organic spectroscopy. Detailed experimental protocols for acquiring FT-IR and mass spectra are also provided, along with a hypothetical signaling pathway to illustrate potential applications in drug development.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for the FT-IR and mass spectrometric analysis of this compound.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |

| C-H (Aliphatic - Propyl) | 2965 - 2850 | Stretching | Medium to Strong |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching | Strong |

| C=C (Aromatic) | 1600 - 1450 | Stretching | Medium to Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching | Strong |

| O-H (Carboxylic Acid) | 950 - 910 | Bending (Out-of-plane) | Medium, Broad |

Table 2: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

The molecular weight of this compound is 214.26 g/mol . Aromatic carboxylic acids are known to exhibit a prominent molecular ion peak and undergo characteristic fragmentation patterns, including the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[1][2]

| Predicted m/z | Ion Formula | Fragmentation Pathway |

| 214 | [C₁₄H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 197 | [C₁₄H₁₃O]⁺ | Loss of •OH from M⁺• |

| 185 | [C₁₃H₁₃]⁺ | Loss of •COOH from M⁺• |

| 171 | [C₁₂H₁₁]⁺ | Loss of C₃H₇ (propyl group) from a fragment |

| 155 | [C₁₁H₇O]⁺ | Fragmentation of the naphthoyl group |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FT-IR Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common technique for obtaining the infrared spectrum of a solid sample.[3][4]

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade KBr in an oven to remove any absorbed moisture.

-

In an agate mortar, grind 1-2 mg of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding with a pestle until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be baseline corrected and the peaks of interest identified.

-

Mass Spectrometry: Electron Ionization (EI)

Electron Ionization is a hard ionization technique that provides detailed structural information through fragmentation.[5][6][7]

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). If using a direct insertion probe, the sample is placed in a capillary tube which is then inserted into the ion source.

-

-

Ionization:

-

In the ion source, the sample is vaporized by heating.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and directed into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway relevant to drug development.

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Caption: Workflow for Mass Spectrometry using Electron Ionization.

Caption: Hypothetical Signaling Pathway for a Therapeutic Agent.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. GCMS Section 6.12 [people.whitman.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. azom.com [azom.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Guide for 4-Propyl-1-naphthoic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Propyl-1-naphthoic acid, a naphthalene-based carboxylic acid derivative of interest in pharmaceutical and chemical research. This document outlines commercial suppliers, potential biological activities, and detailed experimental protocols for investigating its therapeutic potential.

Commercial Availability

This compound (CAS No. 107777-22-0) is available from several commercial suppliers in research-grade quantities. The table below summarizes key information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Code | Purity | Available Quantities | Additional Information |

| Biosynth | HEA77722 | - | Custom | For pharmaceutical testing.[1] |

| Sigma-Aldrich | COMH93D5EF7A | 98% | - | Sold through Combi-Blocks, Inc. |

| MySkinRecipes | 118811 | ≥95% | 250mg, 1g | Stated to have potential anti-inflammatory and anti-cancer activity.[2] |

| ChemUniverse | - | - | Bulk Quote | Specialty chemical supplier. |

| ChemicalBook | - | - | - | Provides a platform to connect with various suppliers.[3][4] |

Physicochemical Properties

| Property | Value |

| CAS Number | 107777-22-0 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol [2] |

| IUPAC Name | This compound |

Synthesis of this compound

The general approach involves the [2+2+2] benzannulation of a suitably substituted phthalic acid or anhydride with two alkyne molecules in the presence of a Ruthenium catalyst, using atmospheric oxygen as the oxidant.[1][5][6] This method is noted for its high atom and step economy. The resulting product can be purified using flash column chromatography.[5]

Potential Biological Activities and Signaling Pathways

Naphthalene derivatives, including naphthoic acids, have garnered significant interest for their diverse biological activities, particularly in the realms of oncology and inflammation.[7][8][9] While specific studies on this compound are limited, research on related compounds suggests potential mechanisms of action.

Anticancer Activity

Numerous naphthoquinone and naphthoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12][13] The proposed mechanisms often involve the induction of apoptosis, disruption of cellular metabolism, and inhibition of key enzymes involved in cancer progression.[13]

Anti-inflammatory Activity

Several naphthalene-based compounds, including the widely used NSAID naproxen, highlight the potential of this scaffold in developing anti-inflammatory agents.[9] The anti-inflammatory effects of naphthoic acid derivatives may be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokine production.[14][15]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A potential signaling pathway that may be modulated by this compound is the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that plays a role in regulating genes involved in xenobiotic metabolism, immune responses, and cell proliferation.[16][17] Several naphthoic acid derivatives have been identified as agonists or antagonists of the AhR. Activation of AhR can lead to the transcriptional regulation of target genes such as CYP1A1 and CYP1B1.[18]

Below is a diagram illustrating the canonical AhR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential anticancer and anti-inflammatory activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[19]

Materials:

-

Human cancer cell lines (e.g., BxPC-3, HT-29)[19]

-

Normal human cell line (e.g., WI-38) for selectivity assessment[19]

-

This compound

-

5-Fluorouracil (positive control)[19]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 5–400 µM).[19]

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[19]

-

Incubate the plates for 24 and 72 hours.[19]

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Dexamethasone (positive control)[14]

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Seed macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (Dexamethasone).[14]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.[14]

-

After incubation, collect the cell culture supernatant.

-

Perform the Griess reaction by adding Griess reagent to the supernatant.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

In Vitro Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol quantifies the inhibition of pro-inflammatory cytokine secretion from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Dexamethasone (positive control)[14]

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

-

Complete cell culture medium

-

96-well plates

Procedure:

-

Follow steps 1-4 from the Nitric Oxide Production protocol.

-

Quantify the concentration of TNF-α and IL-6 in the collected cell culture supernatants using the respective ELISA kits, following the manufacturer's instructions.[14]

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations from a standard curve and determine the percentage of inhibition by the test compound.

In Vitro Anti-inflammatory Activity: COX and LOX Inhibition Assays

These cell-free enzymatic assays determine the direct inhibitory effect of a compound on the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[14][15]

Materials:

-

Commercially available COX and 5-LOX inhibitor screening kits (e.g., from Cayman Chemical)

-

This compound

-

Known COX-2 inhibitor (e.g., Celecoxib) and 5-LOX inhibitor (e.g., Zileuton) as positive controls[15]

-

96-well plates (fluorometric or colorimetric)

Procedure:

-

Prepare reagents according to the kit instructions.

-

Add various concentrations of this compound, positive controls, and a solvent control to the wells of a 96-well plate.

-

Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the wells.

-

Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid for COX assays).

-

Measure the fluorescence or absorbance according to the kit's protocol.

-

Calculate the percentage of enzyme inhibition and determine the IC50 values.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for screening the biological activity of this compound.

References

- 1. Synthesis of Multisubstituted 1-Naphthoic Acids via Ru-Catalyzed C-H Activation and Double-Alkyne Annulation under Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Constitutive activation of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 4-Substituted-1-Naphthoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold has long been a privileged structure in medicinal chemistry, owing to its rigid, lipophilic nature which allows for precise three-dimensional orientation of functional groups for optimal target interaction. Within this broad class of compounds, 4-substituted-1-naphthoic acids have emerged as a versatile and promising chemotype. The presence of a carboxylic acid at the 1-position provides a crucial anchor for biological interactions and a handle for synthetic modification, while the 4-position offers a vector for a wide array of substituents that can modulate the pharmacological and pharmacokinetic properties of the molecule. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 4-substituted-1-naphthoic acids, with a focus on their potential in drug development.

Historical Perspective and Discovery

The history of 4-substituted-1-naphthoic acids is intrinsically linked to the broader development of naphthalene chemistry, which burgeoned in the late 19th and early 20th centuries, largely driven by the burgeoning synthetic dye industry. Early investigations into the constituents of coal tar, a primary source of naphthalene, led to the isolation and characterization of a vast array of naphthalene derivatives.

While a singular "discovery" of the entire class of 4-substituted-1-naphthoic acids is not documented, early chemical literature from the early 1900s describes the synthesis of various substituted naphthalenes. The preparation of 4-bromo-1-naphthoic acid, a key intermediate for many other 4-substituted analogues, was described in the early 20th century. For instance, a 1931 publication by Dziewouski and Sternback, and a later 1946 paper by Jacobs et al., detail the Friedel-Crafts acylation of 1-bromonaphthalene followed by oxidation to yield 4-bromo-1-naphthoic acid[1]. These early synthetic efforts laid the groundwork for the exploration of this chemical space. The development of more sophisticated synthetic methodologies in the latter half of the 20th century, particularly palladium-catalyzed cross-coupling reactions, has greatly expanded the accessibility and diversity of 4-substituted-1-naphthoic acids, enabling the synthesis of analogues with aryl, alkyl, and other functionalities at the 4-position.

Synthetic Methodologies

The synthesis of 4-substituted-1-naphthoic acids typically involves the preparation of a 1,4-disubstituted naphthalene precursor, followed by conversion of one of the substituents into a carboxylic acid. Alternatively, a pre-existing 1-naphthoic acid scaffold can be functionalized at the 4-position.

Synthesis of Key Intermediates

A common and versatile starting material for many 4-substituted-1-naphthoic acids is 4-bromo-1-naphthoic acid . Its synthesis, as historically described, involves a two-step process:

-

Friedel-Crafts Acylation: 1-bromonaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acetyl group predominantly at the 4-position, yielding 4-bromo-1-acetylnaphthalene.

-

Oxidation: The acetyl group of 4-bromo-1-acetylnaphthalene is then oxidized to a carboxylic acid using a strong oxidizing agent, such as sodium hypochlorite (bleach), to afford 4-bromo-1-naphthoic acid[1].

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 4-aryl- and 4-alkyl-1-naphthoic acids from 4-halo-1-naphthoic acid precursors. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 4-bromo-1-naphthoic acid derivative with an arylboronic acid.

Materials:

-

4-Bromo-1-naphthoic acid derivative (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equivalents)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

-

Solvent: A deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-bromo-1-naphthoic acid derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Add the deoxygenated solvent mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-naphthoic acid.

Biological Activities and Therapeutic Potential

While the broader class of naphthoic acids and their derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects, specific and extensive quantitative data for a wide variety of 4-substituted-1-naphthoic acids remains somewhat limited in publicly available literature. Much of the research has focused on the closely related naphthoquinones. However, emerging studies are beginning to shed light on the potential of 4-substituted-1-naphthoic acids as modulators of key cellular signaling pathways.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Some hydroxylated and carboxylated naphthoic acid derivatives have been identified as modulators of the AhR signaling pathway.

This protocol outlines a cell-based assay to screen for the ability of 4-substituted-1-naphthoic acids to activate the AhR signaling pathway.

Materials:

-

HepG2 cells (or other suitable cell line) stably transfected with an AhR-responsive luciferase reporter construct (e.g., containing XRE elements).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well white, clear-bottom cell culture plates.

-

4-substituted-1-naphthoic acid test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., TCDD).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the stably transfected HepG2 cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

-

Remove the medium from the cells and add the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO at the same final concentration).

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy. Some naphthoquinone derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, suggesting that 4-substituted-1-naphthoic acids may also possess STAT3 inhibitory activity.

This protocol describes the detection of phosphorylated STAT3 in cancer cells treated with 4-substituted-1-naphthoic acids.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or cells stimulated with a STAT3 activator (e.g., IL-6).

-

Cell culture medium and supplements.

-

6-well cell culture plates.

-

4-substituted-1-naphthoic acid test compounds.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system (e.g., chemiluminescence imager).

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified time. Include a vehicle control and a positive control if applicable.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities to determine the effect of the compounds on STAT3 phosphorylation.

Quantitative Data Summary

As previously mentioned, comprehensive quantitative biological data specifically for a diverse range of 4-substituted-1-naphthoic acids is not extensively available in the public domain. The following table summarizes representative data for related naphthoquinone and naphthoic acid derivatives to provide a contextual understanding of the potential activities of the target compounds.

Table 1: Biological Activity of Naphthoquinone and Naphthoic Acid Derivatives

| Compound Class | 4-Substituent/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀/Ki) | Reference |

| Naphthoquinone | 2-amino derivatives | Anticancer (various cell lines) | 0.4 - 29.4 µM | [2] |

| Naphthoquinone | 2- or 6-substituted derivatives | Anticancer (P388 cells) | ED₅₀: 0.18 - 40.41 µg/mL | [3] |

| Naphthoic Acid | 1,4-dihydroxy-2-naphthoic acid | AhR Activation (CYP1A1 induction) | Potent agonist | [4] |

| Naphthoic Acid | 1-hydroxy-2-naphthoic acid | AhR Activation (CYP1B1 induction) | Moderate agonist | [4] |

| Naphthoic Acid | 4-hydroxy-2-naphthoic acid | AhR Activation (CYP1B1 induction) | Moderate agonist | [4] |

| Naphthoic Acid | Aryl-substituted dihydroxynaphthoic acids | Lactate Dehydrogenase Inhibition | Ki in low µM range | [1] |

Note: This table is intended to be illustrative of the types of activities observed for related compounds and is not an exhaustive list. Further research is needed to establish a comprehensive structure-activity relationship for 4-substituted-1-naphthoic acids.

Conclusion and Future Directions

4-Substituted-1-naphthoic acids represent a promising and synthetically accessible class of compounds with significant potential for drug discovery. Their history is rooted in the foundational work of early naphthalene chemistry, and their development has been greatly accelerated by modern synthetic methods. While the biological activities of this specific subclass are still being fully elucidated, preliminary evidence from related compounds suggests their potential as modulators of important signaling pathways such as AhR and STAT3.

Future research in this area should focus on:

-

Systematic Synthesis and Library Generation: The creation of diverse libraries of 4-substituted-1-naphthoic acids with a wide range of electronic and steric properties at the 4-position is crucial for comprehensive structure-activity relationship (SAR) studies.

-

Broad Biological Screening: These libraries should be screened against a wide panel of biological targets, including various enzymes, receptors, and signaling pathways implicated in human diseases.

-

Quantitative and Mechanistic Studies: For active compounds, detailed quantitative studies (e.g., IC₅₀, Ki determination) and mechanistic investigations are necessary to understand their mode of action at the molecular level.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of 4-substituted-1-naphthoic acids can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

References

- 1. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Propyl-1-naphthoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propyl-1-naphthoic acid is a versatile building block in organic synthesis, particularly valuable in the development of novel therapeutic agents and functional materials. Its naphthalene core provides a rigid scaffold that can be strategically functionalized, while the carboxylic acid moiety serves as a handle for a variety of chemical transformations. The 4-propyl group can influence the lipophilicity and steric profile of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic properties.

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of bioactive molecules, including potential STAT3 inhibitors and synthetic cannabinoids. Detailed experimental protocols for key transformations are provided, along with diagrams to illustrate reaction workflows and a relevant biological signaling pathway.

Data Presentation

While specific quantitative data for reactions commencing with this compound is not extensively available in the current literature, the following tables provide representative data for analogous transformations with closely related 1-naphthoic acid derivatives. These values can serve as a benchmark for expected outcomes when applying the provided protocols to this compound.

Table 1: Representative Yields for Amide Coupling Reactions of 1-Naphthoic Acid Derivatives

| Amine | Coupling Reagent | Base | Solvent | Yield (%) |

| Aniline | Thionyl Chloride/Triethylamine | Triethylamine | Dichloromethane | ~95% |

| Benzylamine | HATU | DIPEA | DMF | 85-95% |

| Morpholine | EDC/HOBt | DIPEA | Acetonitrile | 80-90% |

| Expected range for this compound | Various | Various | Various | 75-95% |

Table 2: Representative Yields for Esterification Reactions of 1-Naphthoic Acid

| Alcohol | Method | Catalyst | Yield (%) |

| Methanol | Fischer-Speier | H₂SO₄ | ~90% |

| Ethanol | Fischer-Speier | H₂SO₄ | ~85% |

| Expected range for this compound | Fischer-Speier | Acid Catalyst | 80-90% |

Experimental Protocols

The following protocols are generalized procedures for common and impactful transformations of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of 4-Propyl-1-naphthoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate for subsequent amide and ester formation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 4-Propyl-1-naphthoyl chloride can be used in the next step without further purification.

Protocol 2: Amide Synthesis via Acyl Chloride

This protocol details the synthesis of an amide from 4-Propyl-1-naphthoyl chloride and a primary or secondary amine.

Materials:

-

Crude 4-Propyl-1-naphthoyl chloride (from Protocol 1)

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the crude 4-Propyl-1-naphthoyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

-

Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Protocol 3: Synthesis of Synthetic Cannabinoid Precursors (Naphthoylindoles)

This protocol is adapted from the synthesis of JWH-type synthetic cannabinoids and describes the acylation of indole with 4-Propyl-1-naphthoyl chloride.[1][2]

Materials:

-

Crude 4-Propyl-1-naphthoyl chloride (from Protocol 1)

-

Indole (or a substituted indole) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium bromide (MeMgBr) solution in ether (1.0 eq)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the indole in anhydrous THF and cool to 0 °C.

-

Slowly add the methylmagnesium bromide solution dropwise. A precipitate of the indole magnesium bromide may form.

-

After stirring for 30 minutes at 0 °C, add a solution of crude 4-Propyl-1-naphthoyl chloride in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration and removal of the solvent, purify the crude product by column chromatography to yield the 4-propyl-1-naphthoyl indole.

Visualizations

Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic pathways for derivatives of this compound.

Signaling Pathway: Inhibition of STAT3 by Naphthalene Derivatives

Derivatives of this compound have potential as anti-cancer agents through the inhibition of the STAT3 signaling pathway. The following diagram illustrates the mechanism of STAT3 activation and the points of inhibition by naphthalene-based compounds.[1][2]

Caption: STAT3 signaling pathway and points of inhibition by naphthalene derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of organic molecules. Its derivatives, particularly amides and naphthoyl indoles, are of significant interest in drug discovery due to their potential to modulate key biological pathways, such as the STAT3 signaling cascade, and to act as potent cannabinoid receptor agonists. The protocols and information provided herein offer a foundation for researchers to explore the rich chemistry and therapeutic potential of this compound.

References

- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Propyl-1-naphthoic Acid as a Versatile Precursor for Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propyl-1-naphthoic acid is an aromatic carboxylic acid derivative of naphthalene. Its structure, featuring a naphthalene core, a carboxylic acid group at the 1-position, and a propyl group at the 4-position, provides a unique scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The carboxylic acid moiety serves as a handle for various chemical transformations, such as amidation and esterification, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties. The lipophilic propyl group can influence the compound's solubility, membrane permeability, and binding interactions with biological targets. While specific research on this compound as a precursor is emerging, the broader class of naphthoic acid derivatives has shown significant potential in areas such as anti-inflammatory and anticancer research. These application notes provide exemplary protocols for the synthesis of amide and ester derivatives of this compound and discuss their potential biological applications based on related compounds.

Data Presentation: Potential Biological Activities of Naphthoic Acid Derivatives

| Compound Class | Biological Activity | Reference Compound Example | Reported Effect |

| Naphthoic Acid Amides | Anticancer | Naphthoic acid linked Imidazo[2,1-b][1][2]thiadiazoles | Prominent inhibition of human cancer cell line A-549. |

| Naphthyridine Carboxamides | Anti-inflammatory | 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides | Active against carrageenin-, zymosan-, and arachidonic acid-induced rat paw edemas. |

| Naphthoquinone Derivatives | Anticancer | 2-((4-aminophenyl)amino)-3-chloronaphthalene-1,4-dione | Highly potent aromatase inhibitor with selective anticancer effect against breast cancer T47D cell line. |

| Naphthol Derivatives | Antimicrobial | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Potent antibacterial activity against multidrug-resistant strains. |

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. These protocols are based on standard organic synthesis methodologies and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 4-Propyl-1-naphthamide Derivatives via Amide Coupling

Objective: To synthesize an amide derivative of this compound by coupling with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (optional, as an activating agent)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM. If using HOBt or DMAP, add it at this stage (0.1-1.0 eq).